Cas no 1067-43-2 (Tetraallyloxysilane)

Tetraallyloxysilane 化学的及び物理的性質

名前と識別子

-

- Tetraallyloxysilane

- tetrakis(allyloxy)silane

- Tetraallyl orthosilicate

- tetrakis(prop-2-enyl) silicate

- silicic acid,tetra-2-propenyl ester

- silicic acid tetraallyl ester

- Allyl silicate

- TETRAALLYL SILICATE

- Allylsilicate((C3H5O)4Si)

- Orthosilicic acid tetraallyl ester

- Orthosilicic acid tetra(2-propenyl) ester

- silicicacidtetraallylester

- Silicicacid,tetra-2-propenylester

- 1067-43-2

- PWO69KV5RZ

- NS00042730

- SCHEMBL74467

- Allyl silicate ((C3H5O)4Si)

- FT-0633270

- Tetraallyl orthosilicate, technical, >=85% (GC)

- NSC-89755

- MFCD00048172

- Silicic acid, tetraallyl ester

- Silicic acid (H4SiO4), tetraallyl ester

- NSC 89755

- Silicic acid (H4SiO4), tetra-2-propenyl ester

- EINECS 213-930-9

- UNII-PWO69KV5RZ

- AKOS025294037

- Silicic acid (H4SiO4), tetra-2-propen-1-yl ester

- DTXSID7061439

- NSC89755

- SQAIGLXMIMWFEQ-UHFFFAOYSA-N

- DB-040707

-

- MDL: MFCD00048172

- インチ: 1S/C12H20O4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-8H,1-4,9-12H2

- InChIKey: SQAIGLXMIMWFEQ-UHFFFAOYSA-N

- SMILES: C=CCO[Si](OCC=C)(OCC=C)OCC=C

- BRN: 1709695

計算された属性

- 精确分子量: 256.11300

- 同位素质量: 256.11308565g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 12

- 複雑さ: 199

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- 互变异构体数量: 何もない

- XLogP3: 何もない

- Surface Charge: 0

- トポロジー分子極性表面積: 36.9Ų

じっけんとくせい

- Color/Form: まだ確定していません。

- 密度みつど: 0.993 g/mL at 20 °C(lit.)

- Boiling Point: 114 °C

- フラッシュポイント: 82°C

- Refractive Index: n20/D 1.437

- PSA: 36.92000

- LogP: 2.23240

- 敏感性: Moisture Sensitive

- Solubility: 未確定

Tetraallyloxysilane Security Information

Tetraallyloxysilane 税関データ

- 税関コード:2920909090

- 税関データ:

China Customs Code:

2920909090Overview:

2920909090 Other inorganic esters(Esters excluding hydrogen halide)(Including its salts and their halogenation,sulfonation,Nitration and nitrosation derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2920909090 esters of other inorganic acids of non-metals (excluding esters of hydrogen halides) and their salts; their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Tetraallyloxysilane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB108777-10 g |

Tetraallyloxysilane, 99%; . |

1067-43-2 | 99% | 10 g |

€119.00 | 2023-07-20 | |

| abcr | AB108777-10g |

Tetraallyloxysilane, 99%; . |

1067-43-2 | 99% | 10g |

€125.00 | 2024-06-11 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02979-5g |

Tetraallyloxysilane, 97% |

1067-43-2 | 97% | 5g |

¥2001.00 | 2023-03-01 | |

| abcr | AB108777-50 g |

Tetraallyloxysilane, 99%; . |

1067-43-2 | 99% | 50 g |

€285.00 | 2023-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-229387-10 g |

Tetraallyl orthosilicate, |

1067-43-2 | 10g |

¥1,128.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-229387A-50 g |

Tetraallyl orthosilicate, |

1067-43-2 | 50g |

¥4,475.00 | 2023-07-10 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02979-25g |

Tetraallyloxysilane, 97% |

1067-43-2 | 97% | 25g |

¥7465.00 | 2023-03-01 | |

| abcr | AB108777-50g |

Tetraallyloxysilane, 99%; . |

1067-43-2 | 99% | 50g |

€292.00 | 2024-06-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-229387-10g |

Tetraallyl orthosilicate, |

1067-43-2 | 10g |

¥1128.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-229387A-50g |

Tetraallyl orthosilicate, |

1067-43-2 | 50g |

¥4475.00 | 2023-09-05 |

Tetraallyloxysilaneに関する追加情報

Introduction to Tetraallyloxysilane (CAS No. 1067-43-2)

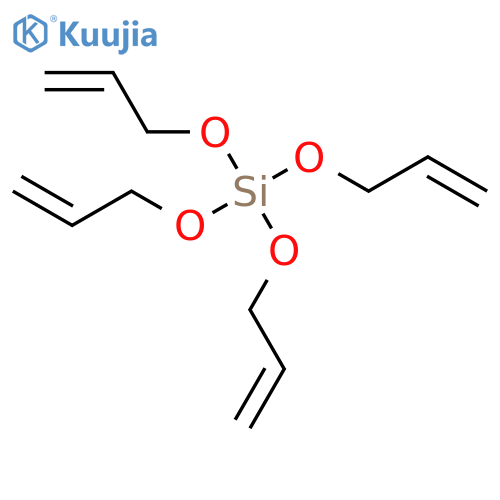

Tetraallyloxysilane, also known as tetraallyl siloxane, is a silicon-based compound with the CAS number 1067-43-2. This compound has garnered significant attention in the fields of materials science and organic synthesis due to its unique chemical properties and versatile applications. The molecule consists of a central silicon atom bonded to four allyl groups, making it a valuable precursor for the synthesis of advanced materials and functional polymers.

The structure of Tetraallyloxysilane is characterized by its silicon atom at the core, surrounded by four allyl groups (-CH₂CH₂CH₂). This arrangement imparts the compound with reactivity, particularly in crosslinking and coupling reactions. Recent studies have highlighted its potential in the development of high-performance polymers and composites, where its ability to form strong bonds between different materials is highly advantageous.

One of the most notable applications of Tetraallyloxysilane is in the synthesis of organosilicon polymers. These polymers exhibit excellent thermal stability, mechanical strength, and resistance to environmental degradation, making them ideal for use in aerospace, automotive, and electronic industries. Researchers have also explored its use in creating bio-inspired materials, where its ability to mimic natural structures has shown promising results.

In terms of synthesis, Tetraallyloxysilane can be prepared through various routes, including the reaction of chlorosilanes with allyl magnesium bromide. Recent advancements in catalytic methods have improved the efficiency and scalability of these reactions, enabling the production of higher purity compounds. This has been particularly beneficial for applications requiring precise control over polymer properties.

The versatility of Tetraallyloxysilane extends to its role as a crosslinking agent in silicone rubber production. By incorporating this compound into rubber formulations, manufacturers can achieve enhanced elasticity and durability. Additionally, its use as a coupling agent in composite materials has been studied extensively, with recent findings demonstrating improved interfacial adhesion between reinforcing fillers and polymer matrices.

From an environmental perspective, the development of sustainable synthesis methods for Tetraallyloxysilane has become a focal point for researchers. Green chemistry approaches, such as using renewable feedstocks and minimizing waste generation, are being explored to reduce the ecological footprint of its production processes.

In conclusion, Tetraallyloxysilane (CAS No. 1067-43-2) stands as a pivotal compound in modern materials science and organic synthesis. Its unique chemical properties and wide-ranging applications continue to drive innovation across various industries. As research progresses, we can expect even more sophisticated applications that leverage the full potential of this remarkable compound.

1067-43-2 (Tetraallyloxysilane) Related Products

- 338963-34-1(1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)

- 1780174-72-2(7-Oxa-2,5-diazaspiro[3.4]octan-6-one)

- 57750-81-9(4-Chloro-2-(chloromethyl)-1-nitrobenzene)

- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)

- 2633-57-0(Benzene,(tri-2-propen-1-ylsilyl)-)

- 922105-90-6(3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

- 2171284-46-9(2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid)

- 560088-66-6([2-[2-(2-HYDROXY-ETHOXY)-ETHOXY]-ETHYL]-CARBAMIC ACID 9H-FLUOREN-9-YLMETHYL ESTER)

- 1490671-92-5(N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide)

- 1030776-80-7(5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide)